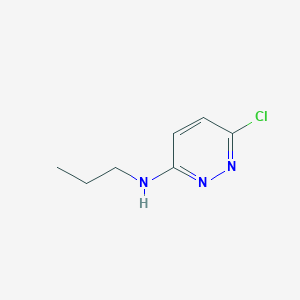

6-chloro-N-propylpyridazin-3-amine

説明

Significance of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry and Agrochemicals

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a fundamental scaffold for a wide array of biologically active molecules. slideshare.net The arrangement of its nitrogen atoms imparts distinct physicochemical properties, such as a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, which are highly advantageous in drug design. nih.gov This has led to the integration of the pyridazine core into numerous compounds developed for therapeutic and agricultural purposes. researchgate.net

Overview of Pharmacological Importance of Pyridazine Derivatives

The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it an attractive building block for the synthesis of new drugs. researchgate.net Consequently, pyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities. sarpublication.com These include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. researchgate.netjocpr.com

The imidazo[1,2-b]pyridazine (B131497) scaffold, a fused pyridazine derivative, has proven to be a particularly important pharmacophore. nih.gov The successful development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred further research into new therapeutic agents containing the imidazo[1,2-b]pyridazine core. nih.gov

The following table provides a glimpse into the diverse pharmacological applications of pyridazine derivatives:

| Pharmacological Activity | Examples of Pyridazine Derivatives |

| Anti-inflammatory | Emorfazone sarpublication.com |

| Antidepressant | Minaprine, Pipofezine jocpr.com |

| Inotropic | Imazodan jocpr.com |

| Vasodilatory | Levosimendan jocpr.com |

| Anticancer | Lynparza researchgate.net |

| Antihistamine | Azelastine researchgate.net |

Applications in Agrochemicals and Material Science

The utility of pyridazine derivatives extends beyond medicine into the realm of agrochemicals. researchgate.net They have been instrumental in the development of herbicides, fungicides, and insecticides. researchgate.netresearchgate.net For instance, pyridazyl ethers derived from 3,6-dichloropyridazine (B152260) have been synthesized and evaluated for their herbicidal properties. tandfonline.com Furthermore, optimization of pyridazine-based compounds initially designed as herbicides has led to the discovery of potent aphicidal agents. nih.gov

In the field of material science, the unique electronic properties of pyridazines are being explored for various applications. While this is an emerging area of research, the inherent characteristics of the pyridazine ring suggest potential for its use in the design of novel organic materials.

Contextualization of 6-chloro-N-propylpyridazin-3-amine within Pyridazine Research

This compound belongs to the class of 3-aminopyridazines, which are key intermediates and target molecules in medicinal and agricultural chemistry. The general structure of 6-chloro-N-substituted-pyridazin-3-amines is a focal point of contemporary research due to the diverse biological activities exhibited by this class of compounds.

The synthesis of various derivatives, such as 6-chloro-N-phenylpyridazin-3-amine and 6-chloro-N,N-dimethylpyridazin-3-amine, highlights the chemical tractability of the 6-chloropyridazin-3-amine core. ontosight.aiscbt.com These derivatives often serve as precursors for more complex molecules with potential pharmaceutical and agrochemical applications. ontosight.ai

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from the established importance of the pyridazine scaffold. The specific combination of a chloro group at the 6-position and an N-propylamino group at the 3-position presents a unique set of properties that warrant detailed study.

The primary focus of research on this compound is to elucidate its chemical properties and explore its potential as a building block for the synthesis of novel bioactive compounds. This involves detailed characterization using modern analytical techniques and investigation of its reactivity in various chemical transformations. The ultimate goal is to determine if this specific substitution pattern can lead to enhanced biological activity or novel applications in medicinal or agricultural chemistry.

特性

IUPAC Name |

6-chloro-N-propylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJWIXPQOHPVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561217 | |

| Record name | 6-Chloro-N-propylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-19-1 | |

| Record name | 6-Chloro-N-propyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-propylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities of 6 Chloro N Propylpyridazin 3 Amine and Its Derivatives

Overview of Reported Pharmacological Activities of Pyridazine (B1198779) Derivatives

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" or "wonder nucleus" in medicinal chemistry. sarpublication.comnih.gov This is due to the wide spectrum of biological activities its derivatives have been shown to possess. sarpublication.comresearchgate.net The structure of pyridazine and its oxo-analogs, pyridazinones, can be easily functionalized, allowing for the synthesis of a vast number of derivatives. sarpublication.comresearchgate.net These compounds have been extensively investigated and have demonstrated significant potential in various therapeutic areas.

Reported pharmacological activities for pyridazine and pyridazinone derivatives include analgesic, anti-inflammatory, antimicrobial (antibacterial and antifungal), anticancer, anticonvulsant, cardiovascular (including antihypertensive and cardiotonic), and antidiabetic properties. sarpublication.comnih.govnih.gov Several pyridazine-based drugs are commercially available, such as the cardiotonic agents pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory drug emorfazone, highlighting the clinical relevance of this chemical class. nih.govresearchgate.net The versatility of the pyridazine core allows it to serve as a foundational structure for designing novel therapeutic agents targeting a wide array of biological pathways and conditions. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic Potential

Pyridazine and pyridazinone derivatives have been a major focus in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles compared to existing medications. sarpublication.comresearchgate.net Many derivatives have been synthesized and tested, showing significant analgesic and anti-inflammatory activities, often with low ulcerogenicity. sarpublication.compcbiochemres.com

One of the most well-known examples is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as emorfazone, which is marketed in Japan as an analgesic and anti-inflammatory agent. sarpublication.comnih.govcu.edu.eg Research has produced other derivatives with even greater potency; for instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was reported to be seven times more potent than emorfazone. sarpublication.com Other studies have identified 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives with good analgesic activity and no ulcerogenic side effects. sarpublication.com Similarly, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides were synthesized, with most compounds proving more potent than aspirin (B1665792) in analgesic tests. tubitak.gov.trpcbiochemres.com Specifically, compound 8e from one study was identified as the most potent in terms of both analgesic and anti-inflammatory activity, with no ulcerogenic side effects noted. pcbiochemres.com Further research into pyridazinone derivatives has led to the development of highly potent and selective COX-2 inhibitors, which show comparable anti-inflammatory activity to drugs like indomethacin (B1671933) but with a superior gastrointestinal safety profile. cu.edu.eg

| Derivative Class/Compound | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Emorfazone | Analgesic & Anti-inflammatory | Marketed drug in Japan. | sarpublication.comnih.govcu.edu.eg |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Analgesic | Reported to be 7 times more potent than emorfazone. | sarpublication.com |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides (e.g., 8e) | Analgesic & Anti-inflammatory | Compound 8e was the most potent in the series and showed no ulcerogenic side effects. More potent than aspirin. | tubitak.gov.trpcbiochemres.com |

| Pyridazinone derivative (Compound 3g) | Anti-inflammatory (COX-2 inhibitor) | Showed comparable anti-inflammatory activity to indomethacin and was equipotent to celecoxib (B62257) with a superior GI safety profile. | cu.edu.eg |

| 6-thien-2-yl pyridazine derivatives | Anti-inflammatory | Identified as a highly promising group for developing anti-inflammatory drugs. | pcbiochemres.com |

Antimicrobial Properties (Antibacterial and Antifungal)

The pyridazine scaffold is a key component in numerous compounds exhibiting a broad spectrum of antimicrobial activities. sarpublication.comnih.gov Derivatives have been developed that show efficacy against various bacterial and fungal pathogens. nih.govmdpi.com Research has shown that the structural characteristics of these derivatives, such as saturation, can influence their activity and selectivity against different microorganisms. nih.gov

For example, studies on pyrrolopyridazine derivatives revealed that saturated compounds consistently demonstrated stronger activity than their aromatic counterparts. nih.gov There was also a difference in selectivity: saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov A separate study on novel pyridazinone derivatives found that compounds 7 and 13 were the most potent antibacterial agents against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values in the low micromolar range. mdpi.com The development of new pyridazine-based antimicrobial agents is considered a crucial area of research to combat the rise of resistant pathogens. mdpi.com

| Derivative Class/Compound | Activity Type | Target Microorganisms | Key Finding | Reference |

|---|---|---|---|---|

| Saturated Pyrrolopyridazines | Antibacterial & Antifungal | Pseudomonas aeruginosa, Candida albicans | More active than aromatic derivatives, with specific selectivity. | nih.gov |

| Partially Saturated Pyrrolopyridazines | Antibacterial | Staphylococcus aureus, Bacillus subtilis | Showed different selectivity compared to saturated derivatives. | nih.gov |

| Aromatic Pyrrolopyridazines | Antibacterial | Bacillus subtilis | Active, but generally less potent than saturated or partially saturated analogs. | nih.gov |

| Pyridazinone Derivatives (Compounds 7 and 13) | Antibacterial | S. aureus (MRSA), P. aeruginosa, A. baumannii | Showed potent activity with MIC values ranging from 3.74–8.92 µM. | mdpi.com |

| Dodecanoic acid pyridines | Antibacterial & Antifungal | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Possessed good activity against a range of bacteria and fungi. | nih.gov |

Anticancer and Antiproliferative Activities

Pyridazine derivatives are considered a promising drug-like scaffold for the identification and development of novel anticancer agents with high selectivity and low toxicity. researchgate.netnih.gov The advantageous physicochemical properties and antitumor potential of the pyridazine core have made it a central feature in numerous compounds designed to combat cancer. nih.gov Research has shown these derivatives can target various mechanisms involved in cancer progression, including critical enzymes like kinases. nih.govmdpi.com

Several pyridazine-based compounds have shown potent antiproliferative activity against a range of cancer cell lines. nih.gov For instance, certain pyridazinone-based diarylurea derivatives demonstrated broad-spectrum activity against multiple National Cancer Institute (NCI) cell panels, including non-small cell lung cancer (NSCLC), CNS, and breast cancer cell lines. nih.gov One specific compound, 10l, was found to induce cell cycle arrest at the G0–G1 phase in a lung cancer cell line and upregulate pro-apoptotic genes. nih.gov Other research has focused on designing pyridazine derivatives as specific enzyme inhibitors, such as targeting VEGFR-2, EGFR, and CDK-2, which are crucial in tumor angiogenesis and proliferation. nih.govmdpi.comresearchgate.net A pyrazolo-pyridazine derivative, for example, showed moderate inhibitory activity against both EGFR and CDK-2. mdpi.com

| Derivative Class/Compound | Target/Mechanism | Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazinone-based diarylurea (Compound 10l) | Cell Cycle Arrest (G0-G1), Apoptosis Induction | A549/ATCC (Lung), various NCI panels (NSCLC, CNS, Breast) | Exhibited broad-spectrum and potent anti-proliferative activity. | nih.gov |

| Pyrazolo-pyridazine (Compound 4) | EGFR and CDK-2/cyclin A2 inhibition | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Showed moderate inhibitory activity against target enzymes; nano-formulations enhanced activity. | mdpi.com |

| Pyridazine derivative (Compound 5b) | VEGFR kinase inhibition | HCT-116 (Colon) | Showed cytotoxic activity with an IC50 value lower than the reference drug imatinib. | researchgate.net |

| Pyridazine-pyrazoline (Compound IV) | EGFR inhibition | T-47D (Breast), UO-31 (Renal) | Demonstrated noticeable antiproliferative activity. | mdpi.com |

Anticonvulsant and Neurological Effects

The pyridazine nucleus is a structural component of various compounds investigated for their effects on the central nervous system, particularly as anticonvulsant agents. sarpublication.comnih.gov Several studies have evaluated pyridazine and pyridazinone derivatives in preclinical models of seizures, demonstrating their potential to manage epilepsy. nih.govresearchgate.net

For example, 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) method, with some showing significant activity. researchgate.net In another study, two amino-phenyl-pyridazine derivatives, SR 41378 and CM 40907, were shown to antagonize seizures in various animal models. nih.gov While both had similar anticonvulsant effects, SR 41378 also possessed anticonflict (anxiolytic) properties, indicating a broader neurological activity profile. nih.gov Further research on condensed pyridine (B92270) derivatives found that several compounds provided protection against pentylenetetrazole (PTZ)-induced seizures, with ED50 values ranging from 24 mg/kg to 44 mg/kg, demonstrating greater potency than the established antiepileptic drug ethosuximide (B1671622) in that model. mdpi.com

| Derivative Class/Compound | Test Model | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-ones | Maximal Electroshock (MES) | Anticonvulsant | Some derivatives showed significant anticonvulsant activity. | researchgate.net |

| SR 41378 (amino-phenyl-pyridazine) | Conflict Test, Seizure Models | Anticonvulsant & Anxiolytic | Increased punished responding (anticonflict effect) with an ED50 of 5.2 mg/kg. | nih.gov |

| CM 40907 (amino-phenyl-pyridazine) | Seizure Models | Anticonvulsant | Showed anticonvulsant activity but lacked the anxiolytic effects of SR 41378. | nih.gov |

| pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Pentylenetetrazole (PTZ) | Anticonvulsant | Compounds showed pronounced anticonvulsant action with ED50 values from 24 to 44 mg/kg. | mdpi.com |

| Triazolo-thiadiazine derivative | PTZ, Strychnine, Bicuculline, Isoniazid | Anticonvulsant | Showed high activity in the PTZ model at doses of 3, 10, and 30 mg/kg. | biomedpharmajournal.org |

Cardiovascular Activities

Pyridazine and pyridazinone derivatives have been extensively studied for their cardiovascular effects, leading to the development of clinically used drugs. nih.govjchemrev.com These compounds can exhibit a range of activities, including cardiotonic (inodilator), vasodilator, antihypertensive, and antiplatelet effects. sarpublication.comjchemrev.com

The pyridazinone ring is a core structural feature of several cardioactive agents, including pimobendan and levosimendan, which are used clinically for their inodilating properties. nih.govjchemrev.com Research has explored numerous other derivatives for their potential in treating cardiovascular diseases. For instance, various 6-phenyl-3-pyridazinone based derivatives were synthesized and screened for their vasorelaxant activity, with some compounds showing potent effects with EC50 values in the sub-micromolar range, significantly more potent than the reference drug hydralazine. researchgate.net Tricyclic pyridazinone derivatives, such as benzo[h]cinnolinones, have displayed significant antihypertensive, inotropic, and antithrombotic properties. nih.gov Other research has identified 6-substituted and 2,6-disubstituted pyridazinones with antiplatelet activity similar to aspirin. jchemrev.com

| Derivative Class/Compound | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Pimobendan, Levosimendan | Cardiotonic (Inodilator) | Clinically used drugs containing the pyridazinone moiety. | nih.govjchemrev.com |

| 6-Phenylpyridazin-3(2H)-one derivatives (Acid 5, Ester 4) | Vasorelaxant | Showed potent activity with EC50 values of 0.339 μM and 1.225 μM, respectively. | researchgate.net |

| Benzo[h]cinnolinones | Antihypertensive, Inotropic, Antithrombotic | Displayed a combination of significant cardiovascular activities. | nih.gov |

| 6-substituted and 2,6-disubstituted pyridazinones | Antiplatelet | Exhibited antiplatelet activity comparable to aspirin. | jchemrev.com |

| 6-(2-thienyl)-5-aminomethyl-3-hydrazino-pyridazines | Antihypertensive | Synthesized and evaluated for antihypertensive activity. | nih.gov |

Antidiabetic Potential

The search for new and effective treatments for diabetes mellitus has led researchers to investigate pyridine and pyridazine derivatives as potential therapeutic agents. jchemrev.comnih.goveurekaselect.com These heterocyclic compounds have shown promise by targeting key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. jchemrev.comresearchgate.net Inhibition of these enzymes can help control postprandial hyperglycemia, a key aspect of diabetes management.

Several studies have reported the synthesis of pyridine and pyridazine derivatives with significant α-amylase and α-glucosidase inhibitory activity. In one study, novel pyridazine derivatives were tested, with some compounds demonstrating significant α-amylase inhibitory activity, and two compounds in particular (8 and 12) showing IC50 values more potent than the standard drug acarbose (B1664774). researchgate.net Another study synthesized novel coumarin-fused pyridine derivatives that all demonstrated remarkable α-glucosidase inhibition, with IC50 values significantly lower than that of acarbose. jchemrev.com These findings highlight the potential of the pyridazine scaffold in developing new antidiabetic drugs through the structural modification and optimization of lead compounds. nih.govresearchgate.net

| Derivative Class/Compound | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Pyridazine Derivatives (Compounds 8 and 12) | α-Amylase | Showed potent inhibitory activity with IC50 values of 81.28 µM and 200.60 µM, respectively, compared to acarbose (220.42 µM). | researchgate.net |

| Coumarin fused pyridine derivatives | α-Glucosidase | All synthesized compounds showed remarkable inhibition with IC50 values ranging from 101.0 to 227.3 µM, compared to acarbose (750.0 µM). | jchemrev.com |

| Pyridazine Derivatives (Pyz-1 and Pyz-2) | α-Glucosidase & α-Amylase | Showed potent inhibition of both enzymes with IC50 values comparable to or better than acarbose. | researchgate.net |

| 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives | α-Amylase | Identified as having potential to be effective inhibitors of α-amylase. | researchgate.net |

Antiviral and Anti-HIV Activities

The pyridazine scaffold is a key feature in many compounds with antiviral properties. sarpublication.com Derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.govnih.gov The mechanism of action for these antiviral activities can vary, encompassing the inhibition of key viral enzymes like reverse transcriptase (RT) and interference with viral replication cycles. nih.govnih.gov

In the context of anti-HIV research, a series of diarylpyridazine (DAPD) derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Many of these compounds showed potent activity against HIV-1, with one of the most promising compounds inhibiting the HIV-1 IIIB strain with an EC₅₀ value of 0.034 μM, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov While specific studies on 6-chloro-N-propylpyridazin-3-amine are limited, the broader class of pyridazine derivatives, including imidazo[1,2-b]pyridazine (B131497) and pyrrolo[2,3-d]pyridazin-7-one analogs, have shown notable antiviral effects. nih.govresearchgate.net For instance, certain sugar-modified pyrrolo[2,3-d]pyridazin-7-one derivatives were less cytotoxic than their parent ribonucleoside analogs while retaining activity against HCMV and herpes simplex virus type 1 (HSV-1). nih.gov

Table 1: Anti-HIV Activity of Selected Pyridazine Derivatives

| Compound Class | Specific Compound Example | Target Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Diarylpyridazines (DAPDs) | Compound 8g | HIV-1 (IIIB) | 0.034 µM | nih.gov |

| Cyclopentanepyridinones | Compound 9 | HIV-1 (IIIB) | 540 nM | acs.org |

| Pyrrolo[2,3-d]pyridazin-7-ones | 3-Bromo-arabinofuranosyl analog | HCMV, HSV-1 | Active, but with modest selectivity | nih.gov |

Antileishmanial Activity

Derivatives based on nitrogen-containing heterocyclic scaffolds have been a focus of research for new antileishmanial drugs. While direct studies on this compound are not prominent, related structures like pyrazolopyridines and imidazo[1,2-a]pyridines have been evaluated for their efficacy against Leishmania species. nih.govrsc.org

For example, a series of pyrazolo[dihydro]pyridine derivatives were synthesized and tested against visceral leishmaniasis. nih.gov Two compounds from this series demonstrated better activity against intracellular amastigotes than the standard drug miltefosine. nih.gov One of these compounds, when tested in an animal model, resulted in over 91% clearance of the splenic parasite burden. nih.gov The mechanism of action for this compound involved inducing programmed cell death in the parasite. nih.gov Similarly, imidazo[1,2-a]pyridine-based analogs have been identified as having significant antileishmanial activity against Leishmania donovani promastigotes, with some compounds showing IC₅₀ values as low as 1.8 μM. rsc.org Uracil derivatives have also been noted for their antileishmanial potential. wikipedia.org These findings suggest that pyridazine-based structures are a promising avenue for the development of new treatments for leishmaniasis.

Specific Biological Investigations of this compound Analogs

Analogs built upon the pyridazine and pyridazinone core have been subject to extensive biological investigation, revealing their potential in various therapeutic applications.

Evaluation of Antimicrobial Efficacy

The pyridazine scaffold is a component of many compounds screened for antimicrobial properties. researchgate.net Studies have shown that pyridazine derivatives can exhibit strong antibacterial activity, particularly against Gram-negative bacteria. researchgate.net

In one study, a series of new pyridazine derivatives were synthesized and tested against several bacterial strains. researchgate.net Chloro-derivatives, in particular, showed the highest antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the reference antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net Another study on novel pyridazinone derivatives found that several compounds had significant antibacterial activity against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com The design of some of these compounds was intended to create dual-function agents with both antimicrobial and anticancer properties. nih.gov For instance, one pyridazinone-based diarylurea derivative exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 16 μg/mL, while another showed significant antifungal activity against Candida albicans at the same concentration. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridazine Analogs

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Chloro-pyridazine derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 mg/mL | researchgate.net |

| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |

| Pyridazinone-based diarylurea | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Pyridazinone-based diarylurea | Candida albicans | 16 µg/mL | nih.gov |

Anticancer Mechanism Investigation

The pyridazine scaffold is considered a privileged structure in the development of anticancer therapies, particularly those targeting protein kinases. nih.govthieme-connect.com Numerous pyridazine-containing compounds are in clinical use for treating various cancers. acs.org The anticancer mechanisms of these derivatives often involve the inhibition of critical signaling pathways that control cell proliferation, survival, and metastasis. nih.gov

One key target is the c-Jun N-terminal kinase (JNK) pathway. acs.org A series of 3,6-disubstituted pyridazine derivatives were designed as JNK1 inhibitors. nih.gov The most active compound from this series not only showed significant growth inhibition against a panel of cancer cell lines but was also found to downregulate the expression of the JNK1 gene and its downstream targets, c-Jun and c-Fos, in tumor models. nih.gov

Another major pathway targeted by pyridazine derivatives is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactivated in human cancers. nih.govbohrium.com Pyridazinone scaffolds have been designed as selective inhibitors of PI3K isoforms, such as PI3Kδ and the H1047R mutant of PI3Kα. acs.orgacs.org Furthermore, pyridazine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. jst.go.jprsc.org Certain compounds showed significant VEGFR kinase inhibitory activity, comparable or superior to the standard drug imatinib. jst.go.jp Molecular docking studies have helped to elucidate how these compounds bind to the active sites of their target enzymes. rsc.org

Enzyme Inhibition Studies

The versatility of the pyridazine scaffold extends to its ability to inhibit a variety of enzymes implicated in different diseases.

Kinase Inhibition: As discussed in the anticancer section, pyridazine derivatives are potent inhibitors of several protein kinases. These include JNK1, PI3K, and VEGFR. acs.orgnih.govjst.go.jp Fused pyridazine systems, like imidazo[1,2-b]pyridazines, have also been explored as inhibitors of various eukaryotic kinases. nih.gov Other targeted kinases include c-Met tyrosine kinase and Feline Sarcoma-Related (FER) tyrosine kinase, for which highly potent and selective pyridazinone-based inhibitors have been developed. acs.orgnih.gov

Urease Inhibition: Urease is a crucial enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. bohrium.comfrontiersin.org Inhibition of this enzyme is a promising therapeutic strategy. nih.gov Pyridylpiperazine-based derivatives have been synthesized and evaluated as urease inhibitors. frontiersin.orgnih.gov In one study, several synthesized compounds showed potent urease inhibition with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov The most active compound, bearing an o-tolyl moiety, had an IC₅₀ value of 5.16 μM. nih.gov

Other Enzymes: The pyridazine structure has been incorporated into inhibitors for other enzymes as well. For example, tricyclic derivatives containing a pyridazine ring have been investigated as inhibitors of monoamine oxidase B (MAO-B). wikipedia.org Additionally, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, suggesting their potential as anti-inflammatory agents. rsc.org

Emerging Therapeutic Areas for Pyridazine Scaffolds

The pyridazine nucleus is recognized as a versatile and privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities. mdpi.comnih.govnih.gov The ongoing research into pyridazine-based compounds continues to uncover new therapeutic possibilities.

The structural and physicochemical advantages of the pyridazine ring have led to its incorporation into drugs targeting a multitude of diseases. thieme-connect.com Beyond the well-established areas of anticancer and antimicrobial research, pyridazine derivatives are being explored for cardiovascular applications, such as antihypertensive agents, and for central nervous system disorders. mdpi.comacs.org The pyridazin-3(2H)-one core, in particular, is found in molecules with anti-inflammatory, analgesic, and antiulcer properties. mdpi.com

The ability to functionalize the pyridazine ring easily allows for the fine-tuning of pharmacological and pharmacokinetic properties, making it an invaluable tool for drug designers. nih.gov Current strategies include the hybridization of the pyridazine scaffold with other pharmacologically active units to create novel molecules with enhanced potency and selectivity. acs.orgnih.gov This approach has led to the development of dual-function agents, such as compounds with both anticancer and antimicrobial activity, addressing complex medical needs like infections in chemotherapy patients. nih.govrsc.org The continued exploration of pyridazine derivatives as inhibitors of novel biological targets, such as glutaminase (B10826351) (GLS1) and bromodomain-containing proteins (BRD), highlights the enduring potential of this scaffold in modern drug discovery. nih.gov

Mechanism of Action and Molecular Interactions of 6 Chloro N Propylpyridazin 3 Amine

General Mechanisms of Action for Pyridazine (B1198779) Derivatives

Pyridazine derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry due to their wide spectrum of pharmacological activities. nih.govresearchgate.net The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding, contribute to its valuable role in drug-target interactions. nih.gov These characteristics make pyridazine derivatives attractive scaffolds in drug design, offering advantages over other aromatic systems. researchgate.netnih.gov

The interaction of pyridazine derivatives with molecular targets like enzymes and receptors is a key aspect of their biological activity. The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, which can facilitate strong binding to protein targets. nih.gov This dual hydrogen-bonding capability can be a significant factor in the potency and selectivity of pyridazine-based drugs. nih.gov

For instance, in the context of enzyme inhibition, the pyridazine ring can function similarly to a carboxylate moiety in its planar geometry, but without the negative charge, which can be advantageous in drug design. nih.gov The nitrogen atoms can also engage in π-π stacking interactions with aromatic residues in the active sites of enzymes. nih.gov Furthermore, the electron-deficient nature of the pyridazine ring can influence the properties of its substituents, further modulating interactions with target proteins. nih.gov

The interaction of pyridazine derivatives with their molecular targets can lead to the modulation of various cellular processes. For example, by inhibiting enzymes like cyclooxygenase (COX), certain pyridazine derivatives can block the production of prostaglandins, which are key mediators of inflammation. nih.govnih.gov This leads to an anti-inflammatory effect.

In the central nervous system, some pyridazine derivatives have been found to enhance the function of the tripartite synapse. nih.gov They can activate the local translation of proteins within astrocytic processes, leading to increased expression of excitatory amino acid transporter 2 (EAAT2). nih.gov This transporter is crucial for maintaining glutamate (B1630785) homeostasis at the synapse. nih.gov By upregulating EAAT2, these compounds can enhance the structural and functional plasticity of the synapse. nih.gov

Furthermore, pyridazine derivatives have been investigated for their ability to inhibit Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. nih.govnih.gov Inhibition of GSK-3 can impact pathways related to cell survival, metabolism, and neuroinflammation. nih.govnih.gov The diverse biological activities of pyridazine derivatives underscore their potential to modulate a wide array of cellular functions, making them a versatile class of compounds in drug discovery. nih.govresearchgate.net

Proposed Molecular Pathways and Targets for 6-chloro-N-propylpyridazin-3-amine

While specific, in-depth studies on the molecular pathways and targets of this compound are not extensively detailed in the public domain, its structural features as a substituted pyridazine suggest potential interactions with pathways commonly modulated by this class of compounds. The presence of the 6-chloro-pyridazin-3-amine core structure is found in various biologically active molecules, pointing towards likely molecular targets.

Based on the known activities of similar pyridazine derivatives, it is plausible that this compound could interact with enzymes such as cyclooxygenases (COX) and kinases like Glycogen Synthase Kinase-3 (GSK-3). The general anti-inflammatory and neurological activities observed with many pyridazine compounds often stem from the inhibition of these key enzymes. nih.govnih.govnih.gov The N-propyl substituent and the chlorine atom at the 6-position will influence the compound's steric and electronic properties, which in turn will determine its specific binding affinity and selectivity for various protein targets. Further experimental validation is necessary to definitively identify the molecular pathways modulated by this compound.

Specific Enzyme Inhibition Studies and Biochemical Interactions

A significant body of research has focused on pyridazine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov The inhibition of COX-1 and COX-2 is a primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on various pyridazinone derivatives have demonstrated their potential as anti-inflammatory agents. For example, a series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Several compounds in this series showed anti-inflammatory effects comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov

In another study, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized. nih.gov One compound from this series, which exhibited significant inhibition of ear edema, was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes. nih.gov Molecular docking studies suggested that the structural features of this compound allowed it to bind effectively to the active sites of both COX isoforms. nih.gov

Table 1: Examples of Pyridazine Derivatives with COX Inhibitory Activity

| Compound Class | Key Findings | Reference |

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones | Compounds 2k and 2n showed anti-inflammatory activity comparable to etoricoxib. | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Compound 7c was identified as a dual inhibitor of COX-1 and COX-2. | nih.gov |

This table is for illustrative purposes and does not include this compound due to a lack of specific data.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, bipolar disorder, and cancer. nih.gov A number of heterocyclic compounds, including those with a pyridazine core, have been investigated as GSK-3 inhibitors. nih.gov

GSK-3 inhibition can lead to a variety of cellular responses, including the promotion of cell survival and the modulation of inflammatory pathways. nih.gov For instance, in pancreatic cancer cells, GSK-3 inhibition has been shown to induce apoptosis, while in other contexts, it can trigger pro-survival signals through autophagy. nih.gov In the context of the immune system, deletion of GSK3B in natural killer (NK) cells has been shown to reprogram their metabolism, suggesting a role for GSK-3 in regulating immune cell function. mdpi.com

While there are no specific studies detailing the direct inhibition of GSK-3 by this compound, the broader class of pyridazine derivatives has shown promise in this area. For example, a series of 6-heteroaryl-pyrazolo[3,4-b]pyridines were optimized to be potent and selective inhibitors of GSK-3. nih.gov The development of such inhibitors highlights the potential for pyridazine-containing scaffolds to target this important kinase. The specific structural attributes of this compound would ultimately determine its potential as a GSK-3 inhibitor.

Table 2: Examples of Pyridazine-Related Scaffolds with GSK-3 Inhibitory Activity

| Compound Class | Key Findings | Reference |

| 6-heteroaryl-pyrazolo[3,4-b]pyridines | Optimized to be potent and selective inhibitors of GSK-3 over the closely related CDK-2. | nih.gov |

This table is for illustrative purposes and does not include this compound due to a lack of specific data.

Pantothenate Kinase (PANK) Activation

Recent research has identified a novel class of orally bioavailable allosteric modulators of pantothenate kinase (PanK) known as pantazines. nih.gov These compounds, characterized by a core pyridazine structure, have demonstrated the ability to activate PanK, the regulatory enzyme controlling the biosynthesis of coenzyme A (CoA). nih.govresearchgate.net The activation of PanK by these pyridazine derivatives presents a promising therapeutic strategy for conditions associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN) and propionic acidemia. nih.govresearchgate.net

The mechanism of PanK activation by pantazines is allosteric, meaning they bind to a site on the enzyme distinct from the active site. researchgate.net Specifically, these activators bind to the pantothenate substrate site of the PanK•ATP•Mg²⁺ complex and extend across the dimer interface. This binding event locks one protomer of the dimeric enzyme in an active conformation that is resistant to the normal feedback inhibition by acetyl-CoA. researchgate.net This sustained activation of PanK leads to a significant increase in intracellular CoA levels. researchgate.net

A key compound in this class, PZ-2891, features a pyridazine-3-carbonitrile (B1590183) moiety. Structure-activity relationship (SAR) studies on these pyridazine activators have highlighted the importance of the pyridazine ring and an amide functional group for their activity. acs.org Further optimization of this series has led to the development of brain-penetrant pyridazine PanK activators, such as BBP-671, which has advanced into clinical testing. nih.govresearchgate.net The SAR exploration has involved modifications at various positions of the molecule, designated as FG¹–FG⁴, while maintaining the crucial pyridazine and amide functionalities. acs.org For instance, the replacement of an isopropyl group with a cyclopropyl (B3062369) moiety in one analog, PZ-3022, was shown to improve its pharmacokinetic profile. acs.org

While direct experimental data for this compound is not available in the reviewed literature, its core structure, featuring a 6-substituted pyridazin-3-amine, aligns with the general structural features of the pantazine class of PanK activators. The table below summarizes the key structural features of known pyridazine-based PanK activators.

| Compound | Core Structure | Key Substituents and Features | Activity |

| PZ-2891 | Pyridazine-3-carbonitrile | Isopropyl group, acetamide (B32628) linker | Allosteric PanK activator |

| PZ-3022 | Pyridazine | Cyclopropyl moiety, acetamide linker | Allosteric PanK activator with improved half-life acs.org |

| BBP-671 | Pyridazine | Optimized side chains for brain penetration | Brain-penetrant allosteric PanK activator nih.govresearchgate.net |

| This compound | 6-chloropyridazin-3-amine | N-propyl group | Potential for PanK activation based on structural similarity |

Based on the established SAR of this class, it is plausible that this compound could function as a modulator of PanK activity. However, without direct experimental evidence, its specific activity as an activator or inhibitor, and its potency, remain to be determined.

Disruption of Folic Acid Synthesis

The synthesis of folic acid is a critical pathway in many organisms, and its inhibition is a mechanism of action for several antimicrobial and anticancer drugs. wikipedia.orgmdpi.com The key enzyme in this pathway is dihydrofolate reductase (DHFR), which is a target for inhibitors like methotrexate (B535133) and trimethoprim. wikipedia.orgmdpi.com These inhibitors are often structural analogues of folic acid or its precursors and typically contain pyrimidine (B1678525) or related heterocyclic rings. glpbio.com

A search of the available scientific literature did not yield any studies that have specifically investigated the effect of this compound on folic acid synthesis or its potential to inhibit DHFR. While some pyridazine derivatives have been explored for various biological activities, a direct link to the disruption of the folic acid pathway for this specific compound has not been established.

Receptor Binding and Signaling Pathway Modulation

The pyridazine heterocycle is recognized for its role in molecular recognition and drug discovery due to its physicochemical properties, which allow for various interactions with biological targets. nih.gov Pyridazine derivatives have been investigated for their binding affinity to a range of receptors and their potential to modulate signaling pathways.

However, a comprehensive search of the scientific literature did not reveal any specific receptor binding data or signaling pathway modulation studies for this compound. While there is research on the receptor binding profiles of other pyridazine-containing molecules, this information cannot be directly extrapolated to the compound without specific experimental validation. Therefore, the receptor binding profile and its effects on cellular signaling pathways remain uncharacterized.

Structure Activity Relationship Sar Studies of 6 Chloro N Propylpyridazin 3 Amine Derivatives

Impact of Substituents on Pyridazine (B1198779) Ring System on Biological Activity

The presence of a chlorine atom, particularly at the 6-position of the pyridazine ring, plays a pivotal role in modulating the biological activity of many derivatives. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. nih.gov This is attributed to several factors, including the electronic and steric effects of the chlorine substituent. The carbon-chlorine bond can lead to local electronic attraction or repulsion, or steric interference with amino acid residues in the binding pocket of a protein, potentially causing a tighter interaction. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity of Pyridazine Analogs

| Compound | R Group at Position 6 | Biological Activity (Example Target) | Relative Potency |

| 1 | H | Hypothetical Target A | 1x |

| 2 | Cl | Hypothetical Target A | 5x |

| 3 | F | Hypothetical Target A | 3x |

| 4 | Br | Hypothetical Target A | 4.5x |

The propyl group in 6-chloro-N-propylpyridazin-3-amine likely contributes to an optimal balance of lipophilicity and steric bulk for its intended biological target. Modifications to this group, such as shortening, lengthening, or branching the alkyl chain, would be expected to have a significant impact on activity. For instance, replacing the propyl group with a smaller methyl or a larger butyl group could alter the binding affinity and selectivity of the compound.

The substitution of various alkyl and aryl groups at different positions on the pyridazine ring has been a common strategy to explore and optimize biological activity. sarpublication.com The introduction of these groups can modulate the electronic properties, steric hindrance, and lipophilicity of the parent compound. For example, in a series of pyridazinone derivatives, substitutions at the 6-position with different heterocyclic rings and the presence of an acetamide (B32628) side chain were found to enhance analgesic and anti-inflammatory actions. sarpublication.com

Aryl substitutions can introduce potential for π-π stacking interactions with aromatic residues in a protein's binding site, which can significantly enhance binding affinity. blumberginstitute.org The electronic nature of the aryl substituent (i.e., whether it is electron-donating or electron-withdrawing) can also fine-tune the electronic properties of the pyridazine ring system. blumberginstitute.org Alkyl groups, on the other hand, primarily influence the steric and lipophilic characteristics of the molecule. The optimal size and shape of the alkyl or aryl substituent are highly dependent on the specific biological target.

Modifications to Enhance Specific Pharmacological Activities

To improve the drug-like properties of pyridazine derivatives, medicinal chemists often employ various strategies to enhance their pharmacological profiles. These modifications are aimed at improving metabolic stability, solubility, and target specificity.

One of the major challenges in drug development is ensuring that a compound has sufficient metabolic stability to exert its therapeutic effect. A common strategy to improve metabolic stability is to replace metabolically labile groups with more robust ones. For aromatic and heterocyclic rings, a frequent site of metabolism is oxidation by cytochrome P450 enzymes. nih.gov

Strategies to enhance the metabolic stability of pyridazine derivatives include:

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the pyridazine ring can make it less susceptible to oxidative metabolism. nih.gov

Blocking Metabolic Hotspots: The identification of "metabolic soft spots" allows for their modification to prevent enzymatic degradation. For example, replacing a metabolically vulnerable hydrogen atom with a fluorine or a methyl group can block oxidation at that position. pressbooks.pub

Heterocycle Replacement: In some cases, replacing a more metabolically labile aromatic ring with a more stable one, such as replacing a phenyl group with a pyridine (B92270) or another nitrogen-containing heterocycle, can improve metabolic stability. nih.gov The presence of nitrogen atoms in the ring tends to increase resistance to CYP-mediated oxidation. pressbooks.pub

The polarity of a molecule is a critical factor that governs its solubility, membrane permeability, and interaction with biological targets. nih.gov The pyridazine ring itself has a high dipole moment, which contributes to its unique properties in molecular recognition. nih.gov Modifying the polarity of this compound derivatives can be achieved by introducing polar or nonpolar functional groups.

For instance, introducing polar groups like hydroxyl (-OH) or amino (-NH2) can increase aqueous solubility and the potential for hydrogen bonding interactions with a target protein. blumberginstitute.org Conversely, adding nonpolar alkyl or aryl groups can increase lipophilicity, which may enhance the compound's ability to cross cell membranes. The strategic placement of these groups can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule to achieve the desired biological effect. The inherent polarity of pyridazine makes it more polar than pyridine, which can be beneficial in its use as an electron acceptor in the design of donor-acceptor type materials. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of this compound, QSAR models are instrumental in understanding how structural modifications influence their therapeutic or biological effects, thereby guiding the design of new, more potent analogues. These models translate molecular structures into numerical descriptors, which are then correlated with experimental activity data. wikipedia.org

2D- and 3D-QSAR Modeling Approaches

QSAR modeling for pyridazine derivatives employs both 2D- and 3D-QSAR approaches to elucidate the structural requirements for biological activity. researchgate.net

2D-QSAR: This approach correlates biological activity with 2D structural descriptors that can be calculated from the chemical structure alone. These descriptors include physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and topological indices that describe molecular size, shape, and branching. nih.gov For instance, a 2D-QSAR study on pyridazinone derivatives identified the octanol-water partition coefficient (log P) and the total energy of the molecule (AE) as key factors influencing fungicidal activity. asianpubs.org Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to build the mathematical models that connect these descriptors to the observed activity. nih.govsemanticscholar.org

3D-QSAR: Unlike 2D-QSAR, 3D-QSAR methods consider the three-dimensional properties of molecules. openbioinformaticsjournal.com These approaches require the 3D structures of the compounds and their alignment in space. japsonline.com The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. openbioinformaticsjournal.comnih.gov The resulting field values are used as descriptors to build a QSAR model, often using Partial Least Squares (PLS) regression. japsonline.com

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecule's interaction potential.

These 3D-QSAR models generate contour maps that visualize regions where changes in steric, electrostatic, or other properties are predicted to increase or decrease biological activity, offering direct insights for molecular design. japsonline.com For example, a 3D-QSAR study on pyridazinyl derivatives identified specific structural properties required for angiotensin II receptor activity. researchgate.net

| QSAR Approach | Key Descriptors | Common Statistical Methods | Output |

| 2D-QSAR | Physicochemical (logP), Electronic, Topological Indices | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) | A mathematical equation correlating descriptors with activity. |

| 3D-QSAR | Steric, Electrostatic, Hydrophobic, H-bond fields (CoMFA/CoMSIA) | Partial Least Squares (PLS) | 3D contour maps indicating favorable and unfavorable regions for activity. |

Molecular Alignment and Conformation Determination in QSAR

The reliability of a 3D-QSAR model is critically dependent on the molecular alignment and the conformations used for the molecules in the dataset. openbioinformaticsjournal.comnih.gov A robust alignment ensures that the calculated differences in molecular fields are due to actual structural variations related to activity, rather than arbitrary orientation. cresset-group.com

Molecular Alignment: This is the most crucial step in 3D-QSAR. japsonline.comcresset-group.com There are two primary methods for aligning molecules:

Ligand-Based Alignment: This method is used when the structure of the biological target is unknown. Molecules are aligned based on a common substructure or by superimposing them based on molecular field or shape similarity. cresset-group.com A representative, highly active molecule is often chosen as a template for aligning the rest of the dataset. nih.gov

Structure-Based Alignment: When the 3D structure of the target protein is available, the ligands can be docked into the active site, and their docked poses are used as the basis for alignment. japsonline.com This method is generally considered more reliable as it reflects the biologically relevant orientation of the ligands.

Conformation Determination: Molecules are flexible and can adopt multiple conformations. It is essential to use the "bioactive conformation"—the specific 3D shape a molecule adopts when it binds to its biological target—for 3D-QSAR analysis. cresset-group.com Determining this conformation can be challenging. Computational methods, such as conformational analysis and molecular dynamics, are used to generate plausible low-energy conformations. asianpubs.org For pyridazine nucleosides, studies have shown that the glycosyl torsional angle is a key conformational feature. nih.gov The inherent properties of the pyridazine ring, such as its high dipole moment, also influence its preferred conformation and interactions. nih.govmdpi.com

Predictive Ability and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess the model's robustness and predictive power. nih.govsemanticscholar.org Validation is typically divided into internal and external procedures.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.gov In LOO cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A model is generally considered to have good internal predictive ability if q² > 0.5. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive capability. nih.gov The dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. researchgate.net The model is then used to predict the activity of the compounds in the test set. The predictive ability is measured by the predictive correlation coefficient (R²_pred). mdpi.com A high R²_pred value (often > 0.6) indicates that the model can successfully predict the activities of external compounds. mdpi.comresearchgate.net

The table below summarizes key statistical parameters used for QSAR model validation.

| Parameter | Description | Acceptable Value | Type of Validation |

| R² | Coefficient of determination; measures the goodness-of-fit of the model. | > 0.6 | Training Set Fit |

| q² (or Q²) | Cross-validated correlation coefficient; measures internal predictive ability. | > 0.5 | Internal Validation |

| R²_pred | Predictive R² for the external test set; measures external predictive ability. | > 0.6 | External Validation |

Fragment-Based Drug Discovery and Scaffold Hopping in Pyridazine Chemistry

Beyond traditional SAR and QSAR, modern drug design strategies like fragment-based drug discovery (FBDD) and scaffold hopping are increasingly applied to pyridazine chemistry to discover novel compounds.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. These initial "hits" are then optimized and grown or linked together to produce a more potent lead compound. The pyridazine ring can serve as a core fragment or be incorporated during the fragment-to-lead optimization process. This approach was successfully used in the discovery of a small molecule inhibitor of Bruton's tyrosine kinase, where fragment screening identified initial binders that were later elaborated into more complex structures.

Scaffold Hopping: This strategy involves modifying the central core (scaffold) of a known active molecule to a structurally different but functionally equivalent core. namiki-s.co.jp The goal is to identify new chemical series with improved properties, such as better potency, reduced side effects, or a more favorable intellectual property position. nih.gov In pyridazine chemistry, scaffold hopping can be used to replace a known pharmacophore, like a phenyl ring, with a pyridazine ring. The pyridazine scaffold is considered an attractive replacement due to its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and generally lower lipophilicity compared to a phenyl ring. nih.gov A recent study employed a scaffold-hopping strategy to design novel pyridazine herbicides targeting the phytoene desaturase (PDS) enzyme, leading to the discovery of a candidate with superior activity. acs.org

Computational Studies and Molecular Modeling of 6 Chloro N Propylpyridazin 3 Amine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 6-chloro-N-propylpyridazin-3-amine, and a protein target.

While specific molecular docking studies for this compound with Glycogen Synthase Kinase 3 (GSK-3) and Phosphoinositide 3-kinase alpha (PI3Kα) are not extensively available in the public domain, the principles of such analyses can be described. A typical docking study would involve preparing the three-dimensional structures of the ligand and the protein. The pyridazine (B1198779) ring in this compound, with its nitrogen atoms, is capable of forming hydrogen bonds, which are critical for molecular recognition. The chloro and propyl groups can engage in hydrophobic and van der Waals interactions.

For instance, in studies of other kinase inhibitors, the ligand often forms hydrogen bonds with residues in the hinge region of the kinase domain. For PI3Kα, key interactions often involve residues such as Val851 and Ser774. For GSK-3β, interactions with the hinge region residues, such as Asp133 and Val135, are often observed for active inhibitors. A hypothetical docking of this compound into the ATP-binding pocket of these kinases would aim to identify similar favorable interactions.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Group on Ligand | Potential Protein Residues (Example Kinases) |

|---|---|---|

| Hydrogen Bonding | Pyridazine nitrogen atoms, Amine group | Hinge region amino acids (e.g., Val, Asp, Ser) |

| Hydrophobic Interactions | Propyl group, Chlorinated pyridazine ring | Aliphatic and aromatic residues in the binding pocket |

The identification of key binding residues is a primary outcome of molecular docking simulations. These are the amino acids in the protein's active site that form crucial interactions with the ligand, contributing significantly to the binding affinity. In the context of GSK-3 and PI3Kα, these residues are often located in the ATP-binding pocket. For a ligand like this compound, the analysis would focus on which specific amino acids its functional groups are interacting with. For example, the amine group might act as a hydrogen bond donor, while the pyridazine nitrogens could act as acceptors. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Traditional molecular docking often treats the ligand as flexible and the protein as rigid. However, proteins are dynamic entities. Flexible docking, or induced-fit docking, allows for conformational changes in both the ligand and the protein's active site upon binding. This approach can provide a more accurate representation of the binding event and help in determining the active conformation of the ligand—the specific three-dimensional shape it adopts when bound to the target. For a molecule with a flexible propyl chain like this compound, determining its active conformation is key to understanding its binding mode and designing more potent derivatives.

Density Functional Theory (DFT) Calculations in Pyridazine Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyridazine research, DFT calculations are employed to determine a wide range of molecular properties. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT studies on pyridazine derivatives often involve the calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated properties include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Table 2: Representative DFT-Calculated Properties for a Substituted Pyridazine

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 3.5 D |

| Global Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation provides detailed information on the fluctuations and conformational changes of proteins and ligands over time. For this compound, MD simulations could be used to study its conformational preferences in different environments, such as in aqueous solution or when bound to a protein.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide insights into the binding kinetics by estimating the binding free energy. This can help to refine the results from molecular docking and provide a more dynamic picture of the interaction.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This helps in identifying potential liabilities before a compound is synthesized and tested in the lab. For this compound, a predicted ADMET profile can give an indication of its drug-likeness.

Various online tools and software can be used to generate these predictions. The predictions are based on the molecule's structure and are compared to databases of known compounds. Key predicted properties include intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.

Table 3: Predicted In Silico ADMET Profile for this compound

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate cell permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | May cross the blood-brain barrier. |

| Plasma Protein Binding | High | Likely to be extensively bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

Virtual Screening for Novel Pyridazine Derivatives

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. This in silico approach allows for the rapid and cost-effective screening of vast numbers of molecules against a biological target, prioritizing those with the highest predicted binding affinity and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The pyridazine scaffold, including derivatives of this compound, has been a subject of interest in such screening campaigns due to its versatile pharmacological activities.

Recent computational studies have focused on utilizing the pyridazine core to design and screen for novel derivatives with potential therapeutic applications. For instance, a study on pyridazine derivatives as potential anti-Alzheimer's drugs employed virtual screening to evaluate their suitability as central nervous system (CNS) agents. This involved the use of multi-parameter optimization (MPO) methods to assess drug-likeness and identify compounds with a desirable balance of physicochemical properties necessary for a successful CNS drug. The screening focused on properties such as lipophilicity (logP and logD), molecular weight, topological polar surface area (TPSA), hydrogen bond donors, and the most basic center (pKa).

In another virtual screening study, pyridazine derivatives were investigated for their potential as anticonvulsant agents. The researchers performed molecular docking simulations to predict the binding affinity of the designed compounds towards voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, both of which are implicated in epilepsy. The results of such screenings are often compared against a reference ligand to gauge the potential efficacy of the novel compounds.

The general workflow for a virtual screening campaign involving a scaffold like this compound would typically involve the following steps:

Library Generation: A virtual library of novel pyridazine derivatives would be created by computationally modifying the core structure of this compound. This could involve the addition or substitution of various functional groups at different positions on the pyridazine ring or the N-propyl side chain.

Target Selection and Preparation: A biological target, such as a specific enzyme or receptor, is identified. The three-dimensional structure of the target is obtained, often from a protein database like the Protein Data Bank (PDB).

Molecular Docking: The designed library of pyridazine derivatives is then docked into the active site of the biological target using specialized software. This process predicts the binding conformation and affinity of each compound.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and other parameters. Compounds with the most favorable scores are considered "hits."

ADMET Prediction: The hit compounds are further analyzed for their drug-like properties and potential toxicity using in silico ADMET prediction tools.

The following table summarizes hypothetical data from a virtual screening study of novel pyridazine derivatives, illustrating the type of information that would be generated.

| Compound ID | Modification on Pyridazine Core | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Profile |

| PDZ-001 | R-group at position 4: -OH | -8.5 | Favorable |

| PDZ-002 | R-group at position 4: -OCH3 | -8.2 | Favorable |

| PDZ-003 | R-group at position 5: -F | -7.9 | Favorable |

| PDZ-004 | N-propyl chain extended to N-butyl | -7.5 | Moderate |

| PDZ-005 | R-group at position 4: -NH2 | -9.1 | Favorable |

These computational approaches significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. While specific virtual screening studies focusing solely on this compound as the starting scaffold are not widely reported in the available literature, the principles and methodologies are well-established within the broader context of pyridazine chemistry.

Metabolic Fate and Pharmacokinetic Considerations of Pyridazine Amines

General Metabolic Pathways of Heterocyclic Amines

Heterocyclic amines, a broad class of compounds that includes pyridazine (B1198779) derivatives, undergo extensive metabolism primarily through two phases. Phase I metabolism involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups. researchgate.net Phase II metabolism consists of conjugation reactions, where endogenous molecules are attached to the modified compound to increase water solubility and facilitate excretion. researchgate.net

A primary route for the metabolism of heterocyclic aromatic amines is oxidation. nih.govnih.gov This process is largely carried out by cytochrome P450 (CYP) enzymes. nih.gov Oxidation can occur on the heterocyclic ring itself or on the exocyclic amine group. nih.gov N-hydroxylation of the exocyclic amine often leads to the formation of reactive metabolites. nih.govnih.gov In contrast, oxidation of the aromatic and heterocyclic rings is generally considered a detoxification pathway, producing more polar metabolites that are easier to excrete. nih.gov For pyridazine rings, in vitro and in vivo studies have indicated that the nitrogen atoms can be oxidized to form N-oxides, and the carbon atoms of the ring are also susceptible to oxidation. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are central to the Phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govmdpi.com These enzymes are primarily located in the endoplasmic reticulum of liver cells but are also present in other tissues. mdpi.com The CYP1, CYP2, and CYP3 families are the most prominent in human drug metabolism. nih.gov

The specific CYP isozymes involved in the metabolism of pyridazine derivatives can vary depending on the compound's structure. For instance, studies on pyrazine, a related diazine, have shown that it can induce CYP2E1, while its derivatives can induce a mix of CYP isozymes, including CYP2B1, CYP3A, and CYP2E. nih.gov Inhibition or induction of these enzymes by pyridazine-containing compounds can lead to significant drug-drug interactions. pharmatutor.org For example, no detectable inhibition of cytochrome P450 enzymes was observed for certain pyridine-based compounds, indicating a low risk for P450-mediated drug-drug interactions in those specific cases. nih.gov

Pharmacokinetic Profiles of Pyridazine-Based Compounds

Researchers aim to optimize pyridazine derivatives to achieve favorable pharmacokinetic properties, such as good oral bioavailability and an appropriate half-life. nih.gov In some series, pharmacokinetic profiles have been shown to align well with results from in vitro microsomal stability testing, suggesting that Phase I metabolism is the primary route of elimination. nih.gov The introduction of certain functional groups can also be used to modulate pharmacokinetic properties. For example, the addition of a pyridine (B92270) N-oxide was used to improve aqueous solubility and led to a series of orally bioavailable thrombin inhibitors. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-chloro-N-propylpyridazin-3-amine |

| Pyridine |

| Pyrazine |

| Pyridazine |

Absorption and Distribution Considerations

The absorption of pyridazine derivatives following oral administration can be variable and is dependent on factors such as lipophilicity, solubility, and the presence of specific functional groups. The pyridazine ring itself is a polar heterocycle, which can influence its absorption characteristics.

Physicochemical Properties Influencing Absorption:

pKa: The basicity of the pyridazine ring is relatively weak. However, the presence of an amino group at the 3-position can increase the basicity. nih.gov The ionization state of the molecule at physiological pH will affect its solubility and membrane permeability.

Distribution:

Once absorbed, the distribution of pyridazine amines to various tissues and organs is determined by their affinity for plasma proteins and their ability to penetrate tissues.

Plasma Protein Binding: Many drug molecules bind to plasma proteins, and the extent of this binding can affect their distribution and availability to target sites. For instance, a preclinical study on a complex pyridazine-containing MET kinase inhibitor, GNE-A, showed high plasma protein binding (96.7-99.0%). nih.gov

Volume of Distribution (Vd): The apparent volume of distribution provides an indication of the extent of a drug's distribution in the body. In preclinical studies with GNE-A, the volume of distribution ranged from 2.1 to 9.0 L/kg across different animal species, suggesting distribution into tissues. nih.gov